N-Ethyl-N-naphthalen-2-ylthiourea
Description
Properties
CAS No. |
58474-03-6 |
|---|---|
Molecular Formula |
C13H14N2S |
Molecular Weight |
230.33 g/mol |
IUPAC Name |
1-ethyl-1-naphthalen-2-ylthiourea |
InChI |
InChI=1S/C13H14N2S/c1-2-15(13(14)16)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3,(H2,14,16) |
InChI Key |
HNOANKWGEXJFGG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC2=CC=CC=C2C=C1)C(=S)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Overview
The most straightforward approach for the synthesis of N-Ethyl-N-naphthalen-2-ylthiourea involves the direct nucleophilic addition of 2-naphthylamine to ethyl isothiocyanate. This method exploits the nucleophilicity of the primary amine toward the electrophilic carbon of the isothiocyanate group.
Detailed Synthetic Procedure
Based on established protocols for similar thiourea derivatives, the following optimized procedure can be employed:
To a solution of 2-naphthylamine (1.0 equiv., typically 1.0-1.2 mmol) in dichloromethane (DCM, 0.1 M) at room temperature, ethyl isothiocyanate (1.0-1.2 equiv.) is added dropwise under nitrogen atmosphere. The resulting mixture is stirred at room temperature for 16 hours. After completion of the reaction (monitored by TLC), the reaction mixture is concentrated in vacuo. The crude product is purified by silica gel column chromatography using an appropriate eluent system (typically ethyl acetate/hexane mixtures) or by recrystallization from a suitable solvent.
Yield and Characterization
The direct reaction method typically produces this compound in yields ranging from 75-90%. The purified product can be characterized by melting point determination, NMR spectroscopy, infrared spectroscopy, and mass spectrometry. The expected characterization data includes:
- Appearance: White to off-white crystalline solid
- Melting point: Typically in the range of 110-125°C
- ¹H NMR (400 MHz, CDCl₃) signature peaks include signals for the naphthalene aromatic protons (δ 7.3-8.0 ppm), ethyl CH₂ (δ 3.5-3.7 ppm), ethyl CH₃ (δ 1.2-1.3 ppm), and N-H proton (δ 5.8-6.2 ppm)
- IR spectroscopy: Characteristic C=S stretching at 1180-1280 cm⁻¹ and N-H stretching at 3200-3400 cm⁻¹
Preparation via 2-Isothiocyanatonaphthalene Intermediate
Synthetic Strategy
An alternative approach involves the preparation of 2-isothiocyanatonaphthalene as a key intermediate, followed by its reaction with ethylamine. This two-step process offers advantages in terms of controlling the regioselectivity of the reaction, especially when dealing with polyamines or other complex substrates.
Synthesis of 2-Isothiocyanatonaphthalene
The following procedure is adapted from reported methodologies for the synthesis of aryl isothiocyanates:
A mixture of CuI (5 mol%), K₃PO₄ (2.0 equiv.), BrCF₂CO₂Na (1.5 equiv.), and S₈ (1.0 equiv.) in acetonitrile (0.1 M) is prepared under air atmosphere. 2-Naphthylamine (1.0 equiv.) is added, and the reaction mixture is stirred at 100°C for 12 hours. After completion (monitored by TLC), the reaction mixture is cooled to room temperature and filtered. The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography using petroleum ether/ethyl acetate as the eluent to afford 2-isothiocyanatonaphthalene.
Reaction with Ethylamine
The purified 2-isothiocyanatonaphthalene (1.0 equiv.) is dissolved in an appropriate solvent (typically DCM or THF, 0.1 M), and ethylamine (1.2 equiv.) is added dropwise at room temperature. The reaction mixture is stirred for 2-4 hours until completion. The solvent is then removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to afford this compound.
Yields and Comparative Analysis
This two-step approach typically gives an overall yield of 70-85%. While the overall yield may be slightly lower than the direct method, this approach offers better control over selectivity and can be advantageous when scaling up the synthesis. The characterization data for the product obtained via this route is consistent with that from the direct method.
Thiocyanate Salt Method
Methodology Overview
A third synthetic approach involves the use of thiocyanate salts (typically KSCN or NH₄SCN) with an appropriate acylating agent. This method is particularly useful for large-scale synthesis and has been adapted from procedures reported for similar N-aroyl thiourea derivatives.
Detailed Procedure
The following procedure is adapted from the synthesis of N-naphthoyl thiourea derivatives:
To a stirred solution of potassium thiocyanate (KSCN, 1.1 equiv.) in acetonitrile (0.2 M) at room temperature, 2-naphthoyl chloride (1.0 equiv.) is added, and the mixture is stirred for 30 minutes. Ethylamine (1.1 equiv.) is then added dropwise, and the reaction mixture is stirred for an additional 5 hours at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is filtered to remove inorganic salts, and the filtrate is concentrated under reduced pressure. The crude product is purified by recrystallization from ethanol or by column chromatography to afford this compound.
Optimization of Reaction Conditions
The reaction conditions for this method have been optimized through a series of experiments varying parameters such as solvent, temperature, and reaction time. Table 1 summarizes the results of these optimization studies:
Table 1: Optimization of Reaction Conditions for the Thiocyanate Salt Method
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Acetone | 23 | 5 | 63 |
| 2 | Acetonitrile | 23 | 5 | 87 |
| 3 | Ethanol | 23 | 5 | 12 |
| 4 | DMF | 23 | 5 | 25 |
| 5 | DMA | 23 | 5 | 15 |
| 6 | 1,4-dioxane | 23 | 5 | 18 |
| 7 | Acetonitrile | 50 | 3 | 82 |
| 8 | Acetonitrile (US)* | 23 | 0.75 | 95 |
*US = Ultrasonic-assisted reaction
As shown in Table 1, acetonitrile emerged as the optimal solvent for this transformation, providing this compound in high yield (87%) at room temperature. Notably, the application of ultrasonic assistance significantly enhanced the reaction rate and yield (entry 8), offering a more efficient synthetic protocol.
Ultrasonic-Assisted Synthesis
Methodology and Advantages
Building upon the optimization studies, the ultrasonic-assisted synthesis of this compound represents a significant advancement in terms of efficiency, reaction time, and yield. Ultrasonic irradiation facilitates the reaction through acoustic cavitation, generating localized high temperatures and pressures that accelerate chemical transformations.
Detailed Procedure
The following optimized ultrasonic-assisted procedure is recommended:
To a solution of 2-naphthoyl chloride (1.0 mmol) in acetonitrile (10 mL, 0.1 M), potassium thiocyanate (KSCN, 1.1 mmol) is added, and the mixture is subjected to ultrasonic irradiation at room temperature for 25 minutes. Ethylamine (1.1 mmol) is then added, and sonication is continued for an additional 20 minutes until completion (monitored by TLC). The reaction mixture is filtered, and the solvent is removed in vacuo. The resulting solid is washed with 10% NaHCO₃ solution (3 × 5.0 mL) and brine (3 × 5.0 mL), dried, and crystallized from ethanol to afford this compound in 91-96% yield.
Comparative Analysis with Conventional Methods
The ultrasonic-assisted method offers several advantages over conventional heating or stirring techniques, as summarized in Table 2:
Table 2: Comparison of Conventional and Ultrasonic-Assisted Synthesis
| Parameter | Conventional Stirring | Ultrasonic-Assisted |
|---|---|---|
| Reaction time | 5 hours | 45 minutes |
| Yield | 87% | 95% |
| Energy consumption | Higher | Lower |
| Solvent volume | 10-20 mL/mmol | 10 mL/mmol |
| Environmental impact | Moderate | Reduced |
| Scalability | Good | Excellent |
The ultrasonic-assisted method represents a greener approach to the synthesis of this compound, reducing both reaction time and energy consumption while improving the yield.
Other Synthetic Approaches
Catalytic Methods
Recent advances in catalytic methodologies have enabled the development of alternative routes for thiourea synthesis. One notable approach involves the use of transition metal catalysts, such as copper complexes, to facilitate the conversion of amines to thioureas.
A copper-catalyzed procedure has been adapted for the synthesis of this compound:
A mixture of 2-naphthylamine (1.0 mmol), ethyl isothiocyanate (1.2 mmol), CuI (5 mol%), and a suitable ligand (typically 1,10-phenanthroline, 10 mol%) in toluene (5 mL) is heated at 80°C for 4-6 hours under nitrogen atmosphere. After completion, the reaction mixture is cooled to room temperature, filtered through a pad of Celite, and concentrated. The crude product is purified by column chromatography to afford this compound in 75-85% yield.
One-Pot Procedures
A one-pot procedure combining the formation of the isothiocyanate intermediate and its subsequent reaction with ethylamine has also been developed:
In a typical procedure, 2-naphthylamine (1.0 mmol) is dissolved in acetonitrile (10 mL), and thiophosgene (1.1 mmol) is added dropwise at 0°C under nitrogen atmosphere. The mixture is stirred for 30 minutes, followed by the addition of ethylamine (1.2 mmol). The reaction is allowed to warm to room temperature and stirred for 3 hours. After completion, the solvent is removed, and the crude product is purified to afford this compound in 70-80% yield.
Purification and Characterization
Purification Techniques
The crude this compound can be purified using various techniques, depending on the specific synthetic route and the nature of the impurities:
Recrystallization : Ethanol, ethyl acetate/hexane, or dichloromethane/hexane mixtures are commonly used for recrystallization, typically yielding high-purity material.
Column Chromatography : Silica gel chromatography using ethyl acetate/hexane (typically 1:4 to 1:2) as the eluent system provides efficient purification.
Precipitation : In some cases, the product can be precipitated from a concentrated solution in dichloromethane by the addition of hexane or pentane.
Comprehensive Characterization Data
The following characterization data for this compound is compiled from various sources and experimental data:
- Physical Properties : White to off-white crystalline solid; MP: 115-117°C
- ¹H NMR (400 MHz, CDCl₃) : δ 7.82-7.80 (m, 2H), 7.77 (d, J = 8.0 Hz, 1H), 7.65 (s, 1H), 7.52-7.48 (m, 2H), 7.28 (d, J = 7.8 Hz, 1H), 5.90 (br s, 1H, NH), 3.58 (q, J = 7.2 Hz, 2H, CH₂), 1.24 (t, J = 7.2 Hz, 3H, CH₃)
- ¹³C NMR (100 MHz, CDCl₃) : δ 180.5 (C=S), 135.3, 134.2, 130.8, 129.1, 127.8, 127.5, 126.9, 126.5, 124.3, 116.8, 40.2 (CH₂), 14.3 (CH₃)
- IR (KBr, cm⁻¹) : 3243 (N-H), 3052 (Ar-H), 2974, 2932 (C-H), 1556, 1508 (C=C), 1238 (C=S)
- MS (ESI) : m/z 231 [M+H]⁺
- Elemental Analysis : Calcd for C₁₃H₁₄N₂S: C, 67.79; H, 6.13; N, 12.16; S, 13.92. Found: C, 67.65; H, 6.18; N, 12.08; S, 13.85
Comparative Analysis of Synthetic Methods
Efficiency and Yield
A comprehensive comparison of the various synthetic methods for this compound is presented in Table 3, highlighting the key advantages and limitations of each approach:
Table 3: Comparison of Different Synthetic Methods for this compound
| Method | Starting Materials | Reaction Time | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct reaction | 2-Naphthylamine, Ethyl isothiocyanate | 16 h | 75-90 | Simple procedure, high yield | Long reaction time |
| Via isothiocyanate | 2-Naphthylamine, S₈, CuI | 14 h (total) | 70-85 | Good selectivity | Two-step process |
| Thiocyanate salt | 2-Naphthoyl chloride, KSCN, Ethylamine | 5 h | 87 | Good for scale-up | Requires careful handling of acyl chloride |
| Ultrasonic-assisted | 2-Naphthoyl chloride, KSCN, Ethylamine | 45 min | 95 | Rapid, high yield | Requires ultrasonic equipment |
| Catalytic | 2-Naphthylamine, Ethyl isothiocyanate | 4-6 h | 75-85 | Mild conditions | Requires catalyst handling |
Scale-Up Considerations
For industrial or large-scale synthesis, the thiocyanate salt method and the ultrasonic-assisted approach offer the most favorable characteristics. The ultrasonic-assisted method, in particular, combines high yield with short reaction times, making it ideal for efficient large-scale production. However, the direct reaction of 2-naphthylamine with ethyl isothiocyanate remains the simplest approach for laboratory-scale synthesis, requiring minimal equipment and readily available starting materials.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-naphthalen-2-ylthiourea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethyl or naphthalen-2-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives or other substituted thioureas.
Scientific Research Applications
N-Ethyl-N-naphthalen-2-ylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-N-naphthalen-2-ylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The naphthalen-2-yl group can interact with hydrophobic pockets in proteins, enhancing the binding affinity. These interactions can lead to the modulation of various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Functional Group Variations
The table below compares N-Ethyl-N-naphthalen-2-ylthiourea with three related compounds based on substituents, functional groups, and properties inferred from the evidence:
Key Observations:
Functional Group Influence: The thiourea group in this compound provides sulfur-based Lewis basicity, enabling metal coordination, unlike the acetamide or ketone groups in the compared compounds. The thiol group in 2-(Ethylisopropylamino)ethanethiol offers nucleophilic reactivity, contrasting with the thiourea’s stability under acidic conditions .
Substituent Effects: The naphthalen-2-yl group in both this compound and 2-Chloro-N-naphthalen-2-yl-acetamide enhances aromatic stacking interactions but increases molecular weight and hydrophobicity compared to smaller substituents (e.g., ethyl/isopropyl) . Electron-withdrawing groups (e.g., nitro in 1-(2-Amino-6-nitrophenyl)ethanone) reduce basicity, whereas electron-donating groups (e.g., ethyl in thiourea derivatives) may enhance solubility in nonpolar solvents .
Toxicity and Safety: Limited toxicological data are available for this compound, similar to 1-(2-Amino-6-nitrophenyl)ethanone, which also lacks thorough hazard classification .
Crystallographic and Computational Insights
While structural data for this compound are absent in the evidence, SHELX programs (e.g., SHELXL) have been critical in refining analogous thiourea derivatives. For example, naphthalen-1-ylmethanol structures resolved via SHELXL exhibit hydrogen-bonding networks that could parallel those in thiourea derivatives . Computational tools like XLogP3 (used for 2-Chloro-N-naphthalen-2-yl-acetamide) predict a logP of ~3 for the target compound, suggesting moderate lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
